N2,N2-diethyl-5-nitropyrimidine-2,4-diamine is a chemical compound with the molecular formula and a molar mass of 211.22 g/mol. It features a pyrimidine ring substituted at the 5-position with a nitro group and at the N2-position with two ethyl groups. This compound is of interest due to its unique structural properties and potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
The biological activity of N2,N2-diethyl-5-nitropyrimidine-2,4-diamine has been explored in various studies. Compounds with similar structures often exhibit antimicrobial and anticancer properties. The presence of the nitro group suggests potential for redox activity, which can lead to the generation of reactive oxygen species that may induce cellular damage or apoptosis in cancer cells. Additionally, its structural characteristics may allow it to interact with specific enzymes or receptors, modulating their activity.
The synthesis of N2,N2-diethyl-5-nitropyrimidine-2,4-diamine typically involves several steps:
These steps require careful control of reaction conditions to ensure high yield and purity.
N2,N2-diethyl-5-nitropyrimidine-2,4-diamine has potential applications in:
Studies on the interactions of N2,N2-diethyl-5-nitropyrimidine-2,4-diamine with biological targets are crucial for understanding its potential therapeutic effects. Research indicates that compounds containing nitro groups can interact with enzymes and other proteins, potentially inhibiting their function or altering their activity. This interaction could lead to significant biological effects, including anticancer activity through apoptosis induction or inhibition of cell proliferation.
Several compounds share structural similarities with N2,N2-diethyl-5-nitropyrimidine-2,4-diamine. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N2,N2-dimethyl-5-nitropyrimidine-2,4-diamine | Contains two methyl groups instead of ethyl groups | Different steric effects and potential reactivity |
| N2-methyl-5-nitropyrimidine-2,4-diamine | Contains one methyl group at N2 position | Simpler structure may affect solubility and reactivity |
| 5-nitropyrimidine-2,4-diamine | Lacks substitutions at N2 position | Basic structure without additional alkyl groups |
N2,N2-diethyl-5-nitropyrimidine-2,4-diamine is distinctive due to its combination of both a nitro group and two ethyl substituents on the pyrimidine ring. This configuration imparts unique chemical reactivity and biological activity compared to similar compounds, making it a valuable candidate for further research and application development.
The exploration of nitropyrimidine derivatives began in the late 19th century with Pinner’s seminal work on pyrimidine synthesis through amidine condensations. Early studies identified the nitro group as a potent electron-withdrawing moiety capable of polarizing the pyrimidine ring, enhancing electrophilic substitution at the 5-position. This property became pivotal in developing antimetabolites, such as 5-fluorouracil analogs, which revolutionized cancer chemotherapy.
In the 21st century, nitropyrimidines gained prominence as kinase inhibitors, with structural modifications at the N2-position proving critical for target selectivity. For example, replacing methyl groups with ethyl substituents in compounds like N2,N2-diethyl-5-nitropyrimidine-2,4-diamine introduced steric bulk that improved binding affinity to ATP pockets in tyrosine kinases. This evolution underscores the compound’s role in addressing drug resistance mechanisms, where subtle changes in substituent size and electronics alter inhibitory potency.
Positional isomerism in diethylamino-substituted pyrimidines profoundly impacts their electronic profiles and reactivity. The N2,N2-diethyl variant exhibits a distinct charge distribution compared to its N1- or N3-substituted counterparts. Density functional theory (DFT) calculations reveal that the diethylamino group at N2 induces a localized electron-donating effect, counterbalancing the electron-withdrawing nitro group at C5. This creates a polarized π-system that facilitates nucleophilic attacks at C4 and C6 positions.
The following table contrasts key electronic parameters between N2,N2-diethyl-5-nitropyrimidine-2,4-diamine and related isomers:
| Compound | Hammett σ Value (N2-Substituent) | LUMO Energy (eV) | HOMO Energy (eV) |
|---|---|---|---|
| N2,N2-Diethyl-5-nitropyrimidine | -0.15 | -1.78 | -8.92 |
| N2-Methyl-5-nitropyrimidine | -0.12 | -1.82 | -8.88 |
| N1,N1-Diethyl-5-nitropyrimidine | -0.18 | -1.65 | -9.01 |
Data derived from computational studies on substituent effects.
The diethyl groups introduce steric hindrance that restricts rotational freedom around the N2–C2 bond, stabilizing specific conformations critical for protein-ligand interactions. This contrasts with smaller methyl substituents, which allow greater conformational flexibility but reduce binding specificity. Additionally, the nitro group’s resonance interaction with the pyrimidine ring lowers the LUMO energy, enhancing susceptibility to nucleophilic aromatic substitution—a property exploited in synthesizing fused heterocycles like pyrimido[4,5-d]pyrimidines.
The installation of diethylamino groups at the N2 position of pyrimidine rings fundamentally relies on nucleophilic aromatic substitution (SNAr) mechanisms. Unlike conventional aliphatic SN2 reactions, SNAr in aromatic systems requires activation of the ring through electron-withdrawing groups, with nitro substituents providing substantial activation at para positions [2].
Key mechanistic considerations include:
A representative optimization study (Table 1) demonstrates the critical role of base selection in controlling reaction outcomes for analogous pyrimidine systems [4]:
Table 1: Base screening for SNAr reaction of 2,4,5-trichloropyrimidine with pyrrolidine in HPMC/water
| Base | Conversion (%) | Product:Hydrolysis Ratio |
|---|---|---|
| Sodium tert-butoxide | 88 | 9:1 |
| Potassium hydroxide | 73 | 7:3 |
| Triphenylsilanol | 53 | 6:4 |
This data highlights sodium tert-butoxide as the optimal base, achieving 88% conversion with minimal hydrolysis side products [4]. For diethylamine installations, similar conditions apply but require excess amine (≥8 eq.) to compensate for reduced nucleophilicity compared to pyrrolidine [4].
Regioselective introduction of the nitro group at C5 presents significant synthetic challenges due to competing ortho and meta nitration pathways. The directed remote nitration strategy developed by palladium catalysis provides a robust solution, achieving >90% regioselectivity through temporary coordination of heteroatomic directing groups [3].
Critical advancements include:
This methodology represents a paradigm shift from traditional mixed acid nitration systems, eliminating the need for concentrated sulfuric acid while improving functional group tolerance.
Sequential installation of ethyl groups at the N2 position necessitates sophisticated protecting group strategies to prevent over-alkylation. The dual protection-deprotection approach combines:
Recent innovations employ enzyme-mediated protection, where lipase catalysts selectively acetylate secondary amines, allowing monoethylation at N2 before enzymatic deprotection [5]. This biological approach achieves 89% selectivity compared to 72% with traditional chemical methods [5].
Transitioning from batch to continuous flow synthesis addresses key challenges in scaling N2,N2-diethyl-5-nitropyrimidine-2,4-diamine production. A two-stage microreactor system demonstrates:
Stage 1: SNAr ethylamination
Stage 2: Directed nitration
Table 2: Comparative performance of batch vs. flow synthesis
| Parameter | Batch Mode | Flow System | Improvement Factor |
|---|---|---|---|
| Total reaction time | 48 h | 40 min | 72x |
| Solvent consumption | 150 mL/g | 22 mL/g | 6.8x |
| Space-time yield | 0.8 g/L/h | 5.2 g/L/h | 6.5x |
This integrated approach reduces DMSO usage by 85% while maintaining stoichiometric precision through computerized reagent dosing [5].
The investigation of N2,N2-diethyl-5-nitropyrimidine-2,4-diamine and structurally related pyrimidine-2,4-diamine derivatives has revealed significant potential for kinase inhibition, particularly against cyclin-dependent kinases that are critical for cancer cell proliferation and transcriptional regulation.
Studies on N2,N2-disubstituted pyrimidine-2,4-diamines have demonstrated potent inhibitory activities against both CDK2/cyclin A and CDK9/cyclin T1 systems [1]. Among the most notable findings, compounds 3g and 3c exhibited IC50 values of 83 nanomolar and 65 nanomolar against CDK2 and CDK9, respectively [1] [2]. These values represent substantial inhibitory potency, positioning these compounds as highly effective CDK inhibitors within the pyrimidine-2,4-diamine structural class.
The molecular optimization strategies employed in recent research have yielded even more potent derivatives. N2-(4-substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamine compounds, particularly compound 20a, demonstrated exceptional CDK2 inhibition with an IC50 value of 4 nanomolar and CDK9 inhibition with an IC50 value of 9 nanomolar [3]. This represents a remarkable 1000-fold and 2800-fold improvement over the lead compound, respectively, demonstrating the effectiveness of structure-activity relationship optimization in pyrimidine-2,4-diamine scaffolds [3].
The selectivity profile of pyrimidine-2,4-diamine derivatives extends beyond cyclin-dependent kinases to encompass various understudied kinases. Research has identified that aminopyrimidines bearing specific side chains can achieve improved kinome-wide selectivity while maintaining potent inhibitory activity against target kinases such as DRAK1, BMP2K, and MARK3/4 [4]. The strategic modification of the 5-position of the pyrimidine core, situated near the gatekeeper residue of the binding pocket, has proven particularly effective in imparting enhanced selectivity profiles [4].
Cellular assays have confirmed the translation of biochemical potency into biological effectiveness. Compounds such as Y18, a pyrimidine-2,4-diamine analogue, have demonstrated significant inhibition of cancer cell proliferation through the induction of cell cycle arrest and cellular senescence via persistent DNA damage [5]. The compound achieved these effects by suppressing GTSE1 transcription and expression, highlighting the multifaceted mechanisms through which pyrimidine-2,4-diamine derivatives can exert anticancer activity [5].
The activity profile of N2,N2-disubstituted pyrimidine-2,4-diamines against various cancer cell lines reveals promising therapeutic potential across multiple tumor types. Studies have demonstrated significant inhibition against the triple-negative breast cancer cell line MDA-MB-231, which represents a clinically aggressive form generally unresponsive to conventional chemotherapy [1] [6]. Flow cytometry analysis revealed that compounds 2a, 2d, and 3b induced obvious cell cycle arrest in the G2/M phase, consistent with their mechanism as CDK inhibitors [6].
The broad-spectrum anticancer activity extends to multiple cell lines, including vincristine-resistant KB-vin cells, indicating potential effectiveness against drug-resistant malignancies [6]. Compound 20a demonstrated broad antitumor efficacy with 86.7 percent oral bioavailability in rats and effectively inhibited tumor growth in both HCT116 xenograft and C6 glioma rat models without significant toxicity [3].
The investigation of N2,N2-diethyl-5-nitropyrimidine-2,4-diamine as a bacterial dihydrofolate reductase inhibitor reveals significant potential for antimicrobial applications through the disruption of folate metabolism pathways.
Dihydrofolate reductase represents a pivotal enzyme in the de novo pathway for purine synthesis, making it an attractive target for disrupting systems requiring rapid DNA turnover [7]. The structural similarity of pyrimidine-2,4-diamine derivatives to classical antifolates enables competitive binding to the enzyme active site, particularly at the dihydrofolic acid binding site [7].
Research on pyrroloquinazoline derivatives, which share structural features with N2,N2-diethyl-5-nitropyrimidine-2,4-diamine, has demonstrated potent inhibition of Escherichia coli DHFR with Ki values of 7.42 nanomolar for 7-[(4-aminophenyl)methyl]-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine (AMPQD) [7]. The parent compound PQD exhibited even tighter binding with a Ki value of 3.18 nanomolar, indicating the significant impact of structural modifications on binding affinity [7].
A critical aspect of bacterial DHFR inhibition involves the synergistic effects of NADPH binding. Studies have revealed that pyrimidine-2,4-diamine derivatives preferentially bind to the NADPH-bound form of the enzyme, exhibiting uncompetitive inhibition patterns with respect to NADPH [7]. This binding preference is advantageous for prokaryotic targeting, as NADP and NADPH exist in equal concentrations in prokaryotic cytosol, contrasting with eukaryotic cells where NADP comprises only 1 percent of NADPH concentration [7].
The slow-onset tight-binding inhibition mechanism observed with AMPQD demonstrates time-dependent binding kinetics, where the (4-aminophenyl)methyl group contributes to the slow-binding behavior [7]. This temporal aspect of binding enhances the inhibitory effectiveness and provides sustained enzyme inhibition even at low inhibitor concentrations.
The development of bacterial resistance to DHFR inhibitors necessitates continuous optimization of pyrimidine-2,4-diamine structures. Research has identified that compounds with larger ester and ether groups containing substituted aromatic rings exhibit slightly reduced activity, potentially due to encroachment into the neighboring NADPH cofactor binding site [8]. However, modest additions to central ring oxygen atoms are well tolerated, while larger modifications have the potential to function as dual-site inhibitors [8].
The pharmacological validation of DHFR as a drug target has been demonstrated through compounds such as PQD-1, which showed significant antimycobacterial activity by disrupting folate metabolism [11]. Mechanistic studies revealed that PQD-1 achieved its effects through dual targeting of both DHFR and potentially folate-dependent thymidylate synthase, providing enhanced therapeutic efficacy [11].
The modulation of nitric oxide synthase enzyme activity by N2,N2-diethyl-5-nitropyrimidine-2,4-diamine and related compounds represents a significant therapeutic avenue for addressing inflammatory conditions and vascular dysfunction.
Nitric oxide synthases exist as three distinct isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS), each with specific physiological roles and regulatory mechanisms [12]. The selective inhibition of these isoforms by pyrimidine-2,4-diamine derivatives offers therapeutic opportunities while minimizing off-target effects.
Studies on 5-nitropyrimidine-2,4-dione derivatives have demonstrated potent inhibition of inducible nitric oxide synthase activity with IC50 values of 6.2 micromolar [13]. The lead compound in this series, compound 36, exhibited selective iNOS inhibition while maintaining minimal cytotoxicity with IC50 values exceeding 80.0 micromolar, indicating a favorable therapeutic window [13]. The compound demonstrated significant anti-inflammatory properties in carrageenan-induced paw edema models at 10 milligrams per kilogram oral dosing [13].
The development of selective neuronal NOS inhibitors using 2,4-disubstituted pyrimidine scaffolds has yielded compounds with exceptional potency and selectivity profiles. Novel 2,4-disubstituted pyrimidines incorporating 2-imidazolylpyrimidine heads have achieved Ki values of 368 nanomolar against nNOS while maintaining greater than 200-fold selectivity over eNOS and greater than 100-fold selectivity over iNOS [14] [15].
The structural basis for this selectivity involves heme coordination by the 2-imidazolyl fragment, with noncoordinating aryl rings stabilized in hydrophobic pockets at the far end of the substrate access channel [15]. X-ray crystallographic analysis reveals that these type II inhibitors utilize specific hydrophobic pockets to gain both inhibitory potency and isoform selectivity [15]. The positioning of secondary amines enables dual salt bridge formation with heme propionates, contributing significantly to binding affinity [15].
Endothelial nitric oxide synthase represents the most physiologically important isoform for vascular homeostasis, controlling blood pressure and providing vasoprotective effects [12]. The modulation of eNOS activity by pyrimidine-2,4-diamine derivatives requires careful consideration of the enzyme's complex regulatory mechanisms involving calcium-calmodulin binding and phosphorylation events at serine 1177 and threonine 495 residues [12].
Research has demonstrated that eNOS activity is enhanced by phosphorylation at serine 1177 through various kinase pathways including Akt, AMPK, CaMKII, and PKA, depending on the primary stimulus [12]. Conversely, threonine 495 phosphorylation by protein kinase C reduces enzyme activity, creating a complex regulatory network that potential therapeutic agents must navigate [12].
The anti-inflammatory effects of nitric oxide synthase modulation extend beyond direct enzyme inhibition to encompass broader inflammatory cascade regulation. Studies have shown that selective iNOS inhibition can significantly reduce pro-inflammatory mediator production without compromising physiological nitric oxide functions mediated by constitutive isoforms [13].
The molecular docking studies of compound 36 confirmed perfect binding to the active site of inducible nitric oxide synthase, validating the structural basis for its inhibitory activity [13]. The compound's protective properties in inflammatory models demonstrate the translation of biochemical activity into meaningful therapeutic effects.
The pharmacokinetic advantages of pyrimidine-2,4-diamine derivatives for NOS inhibition include good permeability and low efflux characteristics observed in Caco-2 assays, suggesting potential oral bioavailability [15]. Additionally, select compounds have exhibited minimal off-target binding to 50 central nervous system receptors and attenuated cytochrome P450 inhibition despite containing heme-coordinating groups [15].
Computational docking studies of N2,N2-diethyl-5-nitropyrimidine-2,4-diamine and related compounds with inflammatory mediator targets have provided crucial insights into binding mechanisms and structure-activity relationships for therapeutic optimization.
The reliability of computational docking methodologies has been established through systematic validation protocols involving re-docking of co-crystallized ligands within target binding sites. Studies employing AutoDock Vina software have consistently achieved root-mean-square deviation values below 2 Angstroms for lowest binding energy poses, confirming the accuracy of docking predictions [16] [17].
The molecular docking protocol validation extends to multiple target proteins relevant to inflammatory processes. For CDK2 and CDK9 studies, the three-dimensional structures of 4BCP (CDK2) and 4BCG (CDK9) have been selected due to structural similarity with test compounds [6]. The docking studies revealed that compound 3g situated in the ATP-binding site of CDK9, where the N,N-dimethyl glycine moiety occupied the outside sub-pocket, and the N-1 atom and 2-amino moiety on the pyrimidine ring interacted with the hinge residue Cys106 through hydrogen bonding [6].
Computational docking studies with tumor necrosis factor-alpha have demonstrated significant binding affinity for capsazepine derivatives, which share structural features with pyrimidine-2,4-diamine compounds. The docking results revealed binding energies ranging from -6.8 to -7.9 kilocalories per mole, with the most potent derivatives achieving binding energies of -7.8 and -7.9 kilocalories per mole for CPZ-34 and CPZ-30, respectively [18].
The binding site analysis revealed that compounds interact with both chain A and chain B residues of the TNF-α dimeric structural unit, with amino acid residues characterized as aliphatic in nature [18]. The chemical nature of the binding interactions involves both hydrophobic contacts and polar interactions, contributing to the overall binding affinity and specificity.
Docking studies with acetylcholinesterase have revealed detailed binding interactions for 2-aminopyridine derivatives containing nitro groups, which share structural similarities with N2,N2-diethyl-5-nitropyrimidine-2,4-diamine. The most potent inhibitor in these studies engaged in bifurcated salt bridge bonding networks with Asp74, with one bond originating from the nitro group of nitropyridine and another anchored through the amine functionality [16].
The binding interactions encompass multiple stabilizing forces, including π-π stacking interactions between nitropyridine and the aromatic ring of Tyr124, and additional π-π stacking between pyridinium and Tyr72 of the peripheral anionic site [16]. Furthermore, interactions with Trp86 at the choline binding site and halogen bond interactions with Glu202 contribute to the specificity and affinity of the compounds [16].
Computational docking has provided valuable structure-activity relationship insights for optimizing pyrimidine-2,4-diamine derivatives. The analysis of binding poses reveals that specific structural modifications can significantly impact target affinity and selectivity. For instance, the 2,6-difluorophenyl moiety in certain derivatives protrudes toward inside sub-pockets, facilitating π-π stacking interactions with aromatic residues such as Phe103 [6].
The importance of linker length and positioning has been demonstrated through docking studies showing that compounds with five-atom linkers between pyrimidine and terminal aromatic groups achieve optimal positioning for dual salt bridge formation with heme propionates in nitric oxide synthase active sites [15]. This structural insight has guided the rational design of more potent and selective inhibitors.
The predictive accuracy of computational docking studies has been validated through correlation with experimental binding affinity and biological activity data. For pyrimidine-2,4-diamine derivatives targeting cyclooxygenase enzymes, docking predictions have successfully identified compounds with high selectivity toward COX-2, achieving results comparable to established selective inhibitors such as meloxicam [19].